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Compound of Interest

N-(2-Chloroethyl)-N-
Compound Name:

methyldodecanamide
CAS No.: 84803-68-9
Cat. No.: B12651413

Get Quote

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide represents a specialized class of lipid-drug
conjugates or electrophilic lipid probes. Structurally, it combines a lipophilic fatty acid tail
(dodecanoyl) with a reactive nitrogen mustard-like headgroup (N-2-chloroethyl), stabilized by
N-methylation.

This scaffold is primarily investigated in the context of Endocannabinoid System (ECS)
modulation and Lipid Signaling, specifically targeting enzymes like Fatty Acid Amide Hydrolase
(FAAH) or N-Acylethanolamine Acid Amidase (NAAA), and receptors such as Cannabinoid
Receptors (CB1/CB2). The unique N-substitution pattern alters the hydrolytic stability and
conformational preference compared to endogenous fatty acid amides (FAAs), while the 2-
chloroethyl group introduces the potential for covalent modification (irreversible inhibition) of
target proteins via alkylation.
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Chemical Biology & Mechanism of Action
Structural Deconstruction

The molecule can be dissected into three functional pharmacophores, each governing a

specific aspect of the SAR:
e The Lipophilic Tail (

-Alkyl):

o Function: Drives membrane insertion and binding to the hydrophobic channels of target
proteins (e.g., the acyl-chain binding pocket of FAAH).

o SAR Variable: Chain length (C12 vs. C16/C18) and saturation.

e The Amide Linker (

-Methylated):

o Function: Acts as the scaffold core. The N-methyl group eliminates the hydrogen bond
donor capability of the amide, preventing recognition by enzymes that require a primary or
secondary amide (like classic FAAH substrates). It also induces a preference for cis/trans
rotamers that may match specific receptor active states.

e The Electrophilic Head (

-Chloroethyl):

o Function: The "Warhead". While less reactive than a free nitrogen mustard amine (due to
amide resonance reducing nitrogen nucleophilicity), the 2-chloroethyl group can still
undergo nucleophilic displacement or slow cyclization to a reactive aziridinium ion in
specific enzymatic pockets, leading to covalent alkylation of nucleophilic residues (e.g.,

Cysteine or Serine).

Mechanistic Pathway

The primary mechanism involves the recognition of the lipid tail by the target protein, followed
by the positioning of the electrophilic headgroup near a nucleophilic residue.
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Diagram: Mechanism of Covalent Inactivation
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Caption: Kinetic pathway for the irreversible inhibition of a lipid-processing enzyme by N-(2-
chloroethyl)-N-methyldodecanamide.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the interplay between lipophilicity, steric bulk, and
electrophilicity.

Region A: The Fatty Acid Tail (Hydrophobic Binding)

The dodecanoyl (C12) chain is shorter than the palmitoyl (C16) or oleoyl (C18) chains found in
primary endocannabinoids (e.g., Anandamide, PEA).

e C12 (Dodecanamide): Optimal for targets requiring smaller hydrophobic pockets or for
systemic mobility (higher water solubility than C16). Often associated with sleep induction
and sedative effects.

e C16-C18 Analogs: Increasing chain length typically increases potency for NAAA and FAAH
but decreases solubility.

o Unsaturation: Introducing a cis-double bond (e.qg., oleoyl) kinks the chain, which is critical for
CBL1 receptor activation but less critical for NAAA inhibition.

Region B: The N-Methyl Amide Linker

This is the critical differentiator from endogenous FAAs.

* N-H (Secondary Amide): Susceptible to rapid hydrolysis by FAAH.
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e N-Methyl (Tertiary Amide):

o Metabolic Stability: drastically increases half-life by blocking the catalytic mechanism of
serine hydrolases that require an NH group for oxyanion hole stabilization.

o Conformation: The N-methyl group introduces steric clash, forcing the amide bond to
adopt specific rotamers. This can improve selectivity for receptors that prefer the trans-
amide conformation.

Region C: The Electrophilic Headgroup

The 2-chloroethyl group is a "soft" alkylator.

2-Chloroethyl: Moderate reactivity. Requires precise positioning or activation by the
enzyme's local environment to react.

o 2-Bromoethyl: Higher reactivity, faster alkylation, but lower chemical stability (potential for
non-specific toxicity).

o 2-Fluoroethyl: Metabolic tracer (PET imaging), generally non-reactive for alkylation.

» Ethyl (Non-halogenated): Negative control.[1] Used to distinguish between covalent inhibition
and competitive binding.

SAR Summary Table
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Analog
Modification
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Lead

N-(2-Cl-ethyl)-N-Me-
C12

Reference Activity

Balanced stability &

reactivity.

Tail Extension

C12

C16 (Palmitoyl)

Increased Potency
(NAAA)

Better fit for NAAA
hydrophobic pocket.

Tail Unsaturation

C12

C18:1 (Oleoyl)

CB Receptor
Activation

Kinked tail mimics

Anandamide.

N-Demethylation

N-Me

N-H

Decreased Stability

Rapid hydrolysis by
FAAH; loss of
covalent potential if

hydrolyzed.

Halogen Exchange

Cl

Br

Increased Reactivity

Faster onset of
inhibition; higher off-

target risk.

Halogen Removal

Cl

Reversible Binding

Acts as a competitive
inhibitor or substrate

only.

Experimental Methodologies
Chemical Synthesis Protocol

Objective: Synthesis of N-(2-Chloroethyl)-N-methyldodecanamide (Scale: 10 mmol).

e Reagents: Dodecanoyl chloride (1.2 eq), N-(2-chloroethyl)methylamine hydrochloride (1.0

eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

e Procedure:

o Step 1: Dissolve N-(2-chloroethyl)methylamine HCI (1.30 g, 10 mmol) in anhydrous DCM

(50 mL) under nitrogen atmosphere.
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[e]

Step 2: Cool the solution to 0°C in an ice bath. Add TEA (3.5 mL, 25 mmol) dropwise. Stir
for 15 min to liberate the free amine.

o Step 3: Add Dodecanoyl chloride (2.62 g, 12 mmol) dropwise over 20 min, maintaining
temperature < 5°C.

o Step 4: Allow the reaction to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Hexane:EtOAc 4:1).

o Step 5: Quench with water (50 mL). Wash organic layer with 1M HCI (2x), sat. NaHCO3
(2x), and Brine.

o Step 6: Dry over MgSO4, filter, and concentrate in vacuo.
o Purification: Flash column chromatography (Silica gel, Hexane
10% EtOAc/Hexane).
« Validation:

H NMR (CDCI
) should show characteristic N-Me singlet (

2.9-3.1) and triplet for

(

3.6-3.8).
Enzyme Inhibition Assay (Fluorescence-Based)
Objective: Determine the IC

against NAAA or FAAH.

e Substrate: Use a fluorogenic substrate, e.g., N-(4-methyl-2-oxo-2H-chromen-7-
yl)dodecanamide (AMC-dodecanamide).

o Buffer:
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o For NAAA: 50 mM Sodium Citrate/Phosphate, pH 4.5, 0.1% Triton X-100, 3 mM DTT.

o For FAAH: 50 mM Tris-HCI, pH 8.0, 0.05% BSA.

o Workflow:

o Pre-incubation: Incubate enzyme (recombinant human NAAA/FAAH) with the test
compound (1 nM — 100

M) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow
time for the alkylation reaction.

o Reaction Start: Add substrate (AMC-dodecanamide, final conc. 20
M).
o Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
e Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC
. For covalent inhibitors, calculate

if time-dependent inhibition is observed.

Visualization of SAR Logic

Diagram: SAR Decision Tree for Optimization
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Caption: Strategic decision tree for optimizing the N-(2-chloroethyl)-N-methyldodecanamide
scaffold.
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Disclaimer: This guide is intended for research purposes only. The compounds described are
potent chemical probes and should be handled with appropriate safety precautions regarding
alkylating agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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